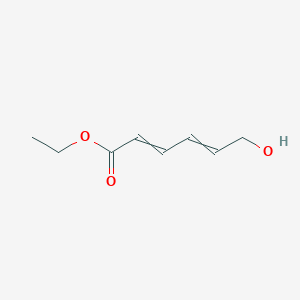

Ethyl 6-hydroxyhexa-2,4-dienoate

Description

Contextualization within Conjugated Dienone and Hydroxyester Chemistry

Ethyl 6-hydroxyhexa-2,4-dienoate is a bifunctional molecule that incorporates two key structural features: a conjugated diene system and a hydroxyester. Conjugated dienes, characterized by alternating double and single bonds, are fundamental building blocks in organic synthesis, primarily known for their participation in pericyclic reactions such as the Diels-Alder cycloaddition. This reactivity allows for the rapid construction of complex cyclic systems. acs.orgdntb.gov.ua The electron-rich nature of the diene in this compound is modulated by the presence of the electron-withdrawing ethyl ester group, which can influence its reactivity in such transformations.

The hydroxyester functionality introduces a hydroxyl group and an ethyl ester, providing sites for a variety of chemical modifications. Hydroxyesters are valuable intermediates in the synthesis of natural products and pharmaceuticals, with the hydroxyl group serving as a handle for oxidation, etherification, or esterification, and the ester group being amenable to hydrolysis, amidation, or reduction. The presence of both a reactive diene and versatile functional groups in a single molecule makes this compound a potentially valuable, albeit specialized, synthetic tool.

Significance as a Versatile Synthetic Intermediate and Substrate

The primary significance of this compound in academic research lies in its role as a precursor in organic synthesis. Although specific applications of this exact compound are not extensively documented, the synthesis of closely related structures highlights its potential utility. For instance, a similar compound, ethyl 8-hydroxyocta-2,4-dienoate, has been utilized as a key intermediate in the total synthesis of hydroxy-γ-sanshool, a naturally occurring bioactive compound. iaea.org This suggests that this compound could serve as a building block for the synthesis of other complex natural products or their analogues.

The synthesis of this compound itself has been approached through established synthetic methodologies. The Wittig reaction stands out as a primary method for constructing the carbon skeleton of such dienoates. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone, offering a reliable route to the formation of the double bonds with some degree of stereocontrol. Challenges in this synthesis can include the purification of the final product and the potential for the formation of geometric isomers.

| Synthetic Approach | Key Reagents | Typical Conditions | Notes |

| Wittig Olefination | Phosphorus ylide, Aldehyde/Ketone | Varies | A common and versatile method for alkene synthesis. |

| Oxidation-Wittig Tandem | Oxidizing agent, Phosphorus ylide | One-pot reaction | Can improve efficiency by avoiding isolation of intermediates. |

| Zinc-Mediated Coupling | Zinc, Bromoester, Allenic ketone | Mild conditions | Offers an alternative route to the carbon skeleton. |

Overview of Key Research Trajectories and Challenges

Current research trajectories involving compounds structurally similar to this compound are focused on their application in the stereoselective synthesis of complex molecules. acs.org A significant challenge in the chemistry of polyene esters is the precise control of the stereochemistry of the double bonds, as the geometric configuration can have a profound impact on the biological activity of the final product. researchgate.net For this compound, achieving high stereoselectivity for the E,E, E,Z, Z,E, or Z,Z isomers during synthesis is a key hurdle that researchers aim to overcome through the development of new catalytic systems and reaction conditions.

Another research challenge lies in the stability and handling of such polyene compounds, which can be prone to polymerization or degradation under certain conditions. The development of robust purification and storage protocols is therefore crucial for their practical application in multi-step syntheses.

Future research in this area will likely focus on expanding the synthetic utility of this compound and related compounds. This could involve their use as substrates in a wider range of chemical transformations, including asymmetric catalysis to introduce chirality, and their incorporation into the synthesis of novel bioactive molecules. The exploration of new catalytic methods for their efficient and stereoselective synthesis will also continue to be a key area of investigation.

Properties

CAS No. |

41108-71-8 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 6-hydroxyhexa-2,4-dienoate |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h3-6,9H,2,7H2,1H3 |

InChI Key |

ISAAJWKJMFDIDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC=CCO |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Hydroxyhexa 2,4 Dienoate and Analogues

Traditional Chemical Synthesis Routes

The synthesis of Ethyl 6-hydroxyhexa-2,4-dienoate and its analogues can be achieved through several established chemical routes. These methods offer different advantages regarding stereoselectivity, yield, and precursor availability.

Wittig Reactions and Stereoselective Variants

The Wittig reaction is a powerful and widely used method for alkene synthesis, offering a high degree of control over the location of the newly formed double bond. libretexts.org This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and a phosphine (B1218219) oxide. libretexts.orgnih.gov The first step in generating the necessary ylide involves the SN2 reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt. masterorganicchemistry.com This salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to yield the nucleophilic ylide. masterorganicchemistry.com

For the synthesis of this compound, this reaction would typically involve a stabilized ylide, such as (carboethoxymethylene)triphenylphosphorane, reacting with a suitable four-carbon aldehyde containing a protected hydroxyl group. The use of stabilized ylides in the Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, generally favors the formation of (E)-alkenes, or trans isomers. youtube.com Conversely, non-stabilized Wittig reagents often favor the formation of (Z)-alkenes, or cis isomers. youtube.com

Table 1: Example of a Wittig Reaction for a Dienyl Ester Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product | Stereochemical Preference |

|---|

Reductions of Oxohexa-2,4-dienoate Precursors (e.g., Sodium Borohydride)

The reduction of a carbonyl group is a direct and efficient method for introducing the terminal hydroxyl group in this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity. masterorganicchemistry.com It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. masterorganicchemistry.com Crucially, NaBH₄ does not typically reduce less reactive carbonyl groups like esters under standard conditions, making it ideal for the selective reduction of an aldehyde group in a molecule containing an ester moiety. masterorganicchemistry.com

The synthesis would start with a precursor molecule, ethyl 6-oxohexa-2,4-dienoate. The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup step with a mild acid protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com

Table 2: Reduction of an Aldehyde Precursor

| Substrate | Reducing Agent | Solvent | Product |

|---|

Nucleophilic Addition Strategies

Nucleophilic addition to a carbonyl group is a fundamental step in many synthetic routes, including the Wittig reaction and reductions with hydrides. libretexts.orgmasterorganicchemistry.com This strategy involves the attack of a nucleophile on the electrophilic carbon atom of a carbonyl group. youtube.com In the context of synthesizing the carbon skeleton of this compound, a nucleophilic addition could involve the reaction of an enolate with an electrophilic species. More specifically, the synthesis can be designed where the initial key step is the covalent bonding of a nucleophilic carbon to an electrophilic carbonyl carbon. libretexts.org For instance, the enolate of ethyl acetate (B1210297) could be used as a nucleophile to attack a suitable four-carbon α,β-unsaturated aldehyde, followed by further transformations to yield the final product.

Halogenation and Subsequent Functionalization (e.g., Bromination and Thiol Acetylation)

A multi-step approach involving halogenation allows for the introduction of various functional groups through subsequent substitution reactions. For a precursor diene ester, allylic bromination using a reagent like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the C6 position. nih.gov This newly formed alkyl halide is an excellent electrophile for nucleophilic substitution reactions. To install the required hydroxyl group, the brominated intermediate could be treated with a hydroxide (B78521) source. Alternatively, for the synthesis of analogues, other nucleophiles can be used. For example, reaction with a thiol acetate salt followed by hydrolysis would yield a thiol analogue.

Organocatalytic Oxidation Approaches

Organocatalytic oxidation provides a metal-free method for converting alcohols into aldehydes or ketones. Hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are effective for such transformations. youtube.com While not a direct method to the final product, this approach is critical for synthesizing the necessary aldehyde precursors. For example, a 1,6-hexanediol (B165255) derivative could be selectively oxidized at one end to produce the aldehyde required for a subsequent Wittig reaction. The mild conditions associated with organocatalytic oxidations are often compatible with sensitive functional groups, such as the diene system. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Couplings)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.com The Stille coupling, which involves the reaction of an organostannane (e.g., a vinyl stannane) with an organic halide or triflate, is particularly well-suited for constructing conjugated diene systems. nih.gov

A potential route to this compound using this method would involve coupling a vinyl stannane (B1208499) with a vinyl halide in the presence of a palladium catalyst. For example, the reaction could couple a stannylated acrylate (B77674) derivative with a 1-bromo-3-hydroxypropene derivative. The palladium(0) catalyst is central to the reaction, which proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov This methodology allows for the precise and stereocontrolled formation of the diene backbone.

Table 3: Generalized Stille Coupling for Diene Synthesis

| Vinyl Halide/Triflate | Organostannane | Catalyst | Product |

|---|

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of α,β-unsaturated esters, including this compound and its analogs. uta.edu This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an alkene. wikipedia.orgyoutube.com A key advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org The phosphonate carbanions are generated by treating the corresponding phosphonate esters with a base, such as sodium hydride or sodium methoxide. organic-chemistry.org These carbanions are more nucleophilic and typically more reactive than the ylides used in the classic Wittig reaction. wikipedia.org Furthermore, the phosphate (B84403) byproducts of the HWE reaction are water-soluble, facilitating their removal from the reaction mixture. wikipedia.orgorganic-chemistry.org

The mechanism of the HWE reaction proceeds through the initial deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of the aldehyde or ketone, forming an intermediate oxaphosphetane. wikipedia.orgnrochemistry.com The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the different geometric isomers. nrochemistry.com In many cases, the reaction pathway leading to the (E)-alkene is favored due to steric considerations in the transition state. organic-chemistry.org

The HWE reaction has been successfully employed in the synthesis of various dienoic and trienoic esters. nih.gov For instance, it has been utilized in the construction of complex natural products where the stereocontrolled formation of a double bond is crucial. conicet.gov.ar

Precursors and Advanced Building Blocks in Synthesis

The successful synthesis of this compound and its derivatives relies heavily on the strategic preparation of key precursors and building blocks. These intermediates are designed to introduce the necessary functional groups and stereochemical elements that will be present in the final target molecule.

Synthesis of Ethyl 6-substituted 3-ethoxy-6-oxohexa-2,4-dienoates

The synthesis of ethyl 6-substituted 3-ethoxy-6-oxohexa-2,4-dienoates serves as a key strategy for accessing a range of functionalized dienoate structures. While specific literature on the direct synthesis of this particular class of compounds is not abundant in the provided search results, the general principles of organic synthesis suggest that their preparation would likely involve the condensation of a β-ethoxy-α,β-unsaturated aldehyde or ketone with a suitable phosphonate reagent via a Horner-Wadsworth-Emmons type reaction. The "6-substituted" and "6-oxo" functionalities imply the use of a precursor that already contains this feature, such as a keto-aldehyde or a related derivative.

Preparation of Functionalized Alkene and Alkyne Intermediates

The synthesis of dienoates often involves the use of functionalized alkenes and alkynes as key building blocks. mdpi.com These intermediates can be assembled and then coupled to form the desired diene system. One powerful method for the stereoselective synthesis of conjugated dienes is the palladium-catalyzed cross-coupling of alkenyl and alkynyl species. nih.govresearchgate.net For example, the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst, can be used to form carbon-carbon bonds with high stereospecificity. nih.gov

The preparation of these functionalized intermediates often starts from simpler, readily available materials. Alkynes can be prepared through the double elimination of dihaloalkanes. libretexts.org This process typically involves treating a vicinal or geminal dihalide with a strong base, such as sodium amide, to effect two successive E2 elimination reactions. libretexts.org Functionalized alkenes can be prepared through various methods, including the Wittig reaction and its variants. organic-chemistry.org

A summary of strategies for preparing functionalized alkene and alkyne intermediates is presented below:

| Intermediate Type | Preparative Method | Key Features |

| Alkenylzirconocenes | Hydrozirconation of alkynes | Provides access to stereodefined alkenylmetallic reagents. researchgate.net |

| Alkenyl Halides | Halogenation of alkynes or alkenes | Can be used in subsequent cross-coupling reactions. nih.gov |

| Terminal Alkynes | Double elimination from dihaloalkanes | Versatile starting materials for further functionalization. libretexts.org |

Alpha-Aminoacetaldehyde Derivatives as Precursors

Alpha-amino acid derivatives can serve as versatile precursors in organic synthesis. nih.govorganic-chemistry.org While the direct application of alpha-aminoacetaldehyde derivatives in the synthesis of this compound is not explicitly detailed in the provided search results, their potential as building blocks can be inferred from general synthetic principles. These compounds contain both an amino group and a reactive aldehyde functionality, which can be strategically manipulated. For instance, the aldehyde group could be a handle for chain extension via olefination reactions, while the amino group could be protected and later modified or serve to direct the stereochemical outcome of certain reactions. The synthesis of α,α-diaryl-α-amino acid derivatives has been achieved through the reaction of isocyanoacetate esters with o-quinone diimides, showcasing a method for creating highly substituted amino acid precursors. nih.gov

Chemo- and Stereoselective Synthesis Strategies

Achieving control over the chemical and stereochemical outcome is a critical aspect of modern organic synthesis. In the context of this compound and its analogs, this translates to the selective formation of specific geometric isomers.

Control of Geometric Isomerism (E/Z Configuration)

The geometric configuration of the double bonds in dienoates significantly influences their physical, chemical, and biological properties. Therefore, the ability to selectively synthesize either the (E) or (Z) isomer is of paramount importance.

The Horner-Wadsworth-Emmons reaction is a powerful tool for controlling the E/Z configuration of the newly formed double bond. wikipedia.orgorganic-chemistry.org Under standard conditions, the HWE reaction typically favors the formation of the (E)-isomer. nrochemistry.comnih.govmdpi.com This selectivity is attributed to the thermodynamic stability of the (E)-alkene and the intermediates leading to its formation. nih.govmdpi.com

However, modifications to the standard HWE protocol have been developed to favor the formation of the (Z)-isomer. The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strong bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures. youtube.comnih.govresearchgate.net These conditions accelerate the elimination step of the reaction, leading to kinetic control and the preferential formation of the (Z)-olefin. youtube.com More recently, new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, have been developed that provide high Z-selectivity under milder conditions. nih.govmdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions also offer a high degree of stereochemical control. nih.gov By using stereochemically defined alkenyl precursors, it is possible to synthesize all four possible stereoisomers of a 2,4-dienoate with high isomeric purity. nih.gov

The following table summarizes the stereochemical outcomes of different olefination methods:

| Reaction | Typical Selectivity | Key Conditions/Reagents |

| Horner-Wadsworth-Emmons (Standard) | (E)-selective | Stabilized phosphonate carbanions. wikipedia.orgorganic-chemistry.org |

| Still-Gennari Olefination | (Z)-selective | Bis(2,2,2-trifluoroethyl) phosphonates, KHMDS, 18-crown-6, low temperature. youtube.comresearchgate.net |

| Modified Still-Gennari (Janicki et al.) | (Z)-selective | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, NaH. mdpi.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | Controlled by precursor stereochemistry | Stereodefined alkenyl halides and organometallic reagents. nih.gov |

Diastereoselective Synthesis and Separation Challenges

The creation of the chiral center at the hydroxyl-bearing carbon in conjunction with the geometry of the dienecarboxylate system means that synthetic routes can produce a mixture of diastereomers. The control of this diastereoselectivity is a significant challenge in the synthesis of this compound and its analogues.

Diastereoselective Synthesis:

Achieving high diastereoselectivity often involves the use of chiral auxiliaries, catalysts, or reagents that can influence the stereochemical outcome of the reaction. For instance, the reduction of a precursor like ethyl 6-oxohex-2,4-dienoate could be performed using chiral reducing agents to favor the formation of one diastereomer over the other. The choice of catalyst and reaction conditions, such as solvent polarity and temperature, can have a strong effect on the enantioselectivity of such transformations. researchgate.net

Catalyst-controlled stereoselective reactions, such as ring-closing metathesis, have been successfully employed for the synthesis of macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoates, demonstrating the potential for achieving high stereoselectivity in related systems. nih.govnih.gov Molybdenum-based monoaryloxide pyrrolide complexes, for example, have shown high Z/E selectivity in these reactions. nih.govnih.gov While not directly applied to this compound, these methodologies offer a promising avenue for controlling the double bond geometry in a diastereoselective fashion.

Separation Challenges:

When a synthesis results in a mixture of diastereomers, their separation is crucial for obtaining a stereochemically pure compound. Diastereomers possess different physical and chemical properties, which allows for their separation by various techniques. libretexts.org However, the separation of diastereomeric esters can still be challenging.

Commonly employed methods for the separation of diastereomers include:

Fractional Crystallization: This method relies on the different solubilities of the diastereomers in a particular solvent. It is a classic technique but can sometimes lead to unsatisfactory yields. google.com

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating diastereomers. nih.govnih.gov By using a suitable stationary phase (often silica (B1680970) gel for diastereomeric esters) and mobile phase, it is possible to achieve good separation. nih.govnih.gov The development of chiral molecular tools, such as camphorsultam dichlorophthalic acid (CSDP acid) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), allows for the derivatization of racemic alcohols into diastereomeric esters that are more easily separable by HPLC. nih.govnih.gov

Extractive Distillation: This technique involves the addition of an auxiliary agent that alters the partial pressures of the diastereomers to different extents, facilitating their separation by distillation. google.com

The general principle behind separating enantiomers often involves converting them into a mixture of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. libretexts.orglibretexts.org For a chiral alcohol like this compound, esterification with a chiral carboxylic acid would produce a mixture of diastereomeric esters. libretexts.orglibretexts.org These diastereomers can then be separated based on their different physical properties, and subsequent hydrolysis would yield the resolved, enantiomerically pure alcohols. libretexts.orglibretexts.org

Interactive Data Table: Comparison of Separation Techniques for Diastereomeric Esters

| Separation Technique | Principle | Advantages | Disadvantages |

| Fractional Crystallization | Differential solubility of diastereomers. google.com | Simple, can be cost-effective on a large scale. | Can have low yields, not always applicable. google.com |

| HPLC | Differential interaction with a stationary phase. nih.govnih.gov | High resolution, applicable to small quantities. nih.govnih.gov | Can be expensive, may require derivatization. |

| Extractive Distillation | Altered partial pressures of diastereomers. google.com | Potentially suitable for industrial scale. google.com | Requires a suitable and effective auxiliary agent. |

Environmentally Conscious Approaches in Synthesis (e.g., Aqueous Micellar Systems)

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the use of hazardous organic solvents and minimize waste. mdpi.com Micellar catalysis has emerged as a promising technology that allows many organic reactions to be conducted in water, a benign solvent. nih.govnumberanalytics.com

Aqueous Micellar Systems in Ester Synthesis:

Aqueous micelles are nanosized aggregates of surfactant molecules that form in water above a certain concentration. numberanalytics.com These micelles have a hydrophobic core and a hydrophilic surface, creating a unique reaction environment that can accommodate and concentrate non-polar organic reactants, thereby accelerating reaction rates. mdpi.com

The use of aqueous micellar systems for esterification reactions offers several advantages:

Replacement of Organic Solvents: It significantly reduces the reliance on volatile and often toxic organic solvents. rsc.org

Enhanced Reaction Rates: The high local concentration of reactants within the micelles can lead to a significant increase in reaction rates. mdpi.com

Protection of Sensitive Species: The micellar environment can shield water-sensitive intermediates from hydrolysis, enabling reactions that would otherwise be incompatible with an aqueous medium. nih.govrsc.org

Catalyst Recycling: In some cases, the catalyst can be retained within the micellar phase, allowing for its recovery and reuse.

The choice of surfactant is critical for the success of micellar catalysis. numberanalytics.com Different types of surfactants, including cationic, anionic, nonionic, and zwitterionic, can be employed depending on the specific reactants and reaction conditions. numberanalytics.com For instance, "designer" surfactants like PS-750-M have been developed to enable a wide range of catalytic reactions in water with high efficiency. nih.govrsc.org

Interactive Data Table: Surfactants in Micellar Catalysis

| Surfactant Type | Example | Charge | Typical Application |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | General purpose, used in various reactions. numberanalytics.com |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Positive | Reactions involving anionic reactants. numberanalytics.com |

| Nonionic | Triton X-100 | Neutral | Often used for their good solubilizing properties. numberanalytics.com |

| Zwitterionic | Sulfobetaine | Neutral (with charged groups) | Can offer unique selectivity in certain reactions. numberanalytics.com |

The application of aqueous micellar technology to the synthesis of this compound would represent a significant step towards a more sustainable and environmentally friendly production process. Further research in this area could lead to the development of efficient and green synthetic routes for this and other valuable chemical compounds.

Chemical Reactivity and Transformations

Cyclization Reactions

The presence of a hydroxyl group and a conjugated diene system in Ethyl 6-hydroxyhexa-2,4-dienoate makes it a suitable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. These reactions are often promoted by acid catalysis, leading to the formation of stable five-membered aromatic rings.

Intramolecular Cyclodehydration to Heterocyclic Systems (e.g., 2-Furyl-, 2-Thienyl-, and 2-Pyrrolylacetates)

The intramolecular cyclodehydration of γ-hydroxy-α,β,γ,δ-unsaturated esters is a known route to the formation of furan-2-acetates. This transformation typically involves the acid-catalyzed cyclization of the hydroxy enoate, leading to the formation of the furan (B31954) ring with the expulsion of a water molecule. While direct experimental data for the cyclization of this compound to ethyl 2-furylacetate is not extensively documented in readily available literature, the general mechanism is well-established for analogous compounds. For instance, γ-hydroxyalkenals are known to undergo cyclization to furans. nih.govnih.gov The synthesis of ethyl 2-(furan-2-yl)acetate from acyclic precursors has been achieved through various methods, including the esterification of 2-(furan-2-yl)acetic acid.

The synthesis of thienyl and pyrrolyl derivatives from this compound would require the introduction of sulfur and nitrogen sources, respectively, under conditions that favor cyclization. These transformations are less common than furan formation and would likely involve multi-step synthetic pathways. For example, the synthesis of polysubstituted furancarboxylates can be achieved from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride. semanticscholar.org

Acid-Catalyzed Cyclization Mechanisms

The acid-catalyzed cyclization of a δ-hydroxy acid to a δ-lactone proceeds via intramolecular reaction of the hydroxyl group with the carboxylic acid group. youtube.com In the case of this compound, the acid-catalyzed cyclization to form a furan ring would likely proceed through the following steps:

Protonation of the hydroxyl group: The acid catalyst protonates the primary alcohol, converting the hydroxyl group into a good leaving group (water).

Nucleophilic attack: The electron-rich diene system, specifically the oxygen atom of the ester carbonyl group or one of the double bonds, acts as an intramolecular nucleophile. It attacks the carbon bearing the protonated hydroxyl group.

Deprotonation and Aromatization: Subsequent loss of a proton and rearrangement of the double bonds leads to the formation of the stable aromatic furan ring.

The mechanism is analogous to other acid-catalyzed cyclizations of unsaturated alcohols. researchgate.net

Oxidation Reactions

The primary alcohol and the conjugated diene system in this compound are susceptible to oxidation under various conditions. The selectivity of the oxidation reaction can be controlled by the choice of the oxidizing agent.

Conversion to Corresponding Keto Derivatives (e.g., Ethyl 6-oxohexa-2,4-dienoate)

The oxidation of the primary alcohol in this compound yields the corresponding aldehyde, Ethyl 6-oxohexa-2,4-dienoate. This transformation can be achieved using a variety of oxidizing agents. Activated manganese(IV) oxide (MnO₂) is a common reagent for the selective oxidation of allylic and benzylic alcohols.

A one-pot oxidation-olefination strategy has been reported for a similar compound, 6-aryl-3-ethoxy-6-hydroxy-2,4-hexadienoate, where activated manganese(IV) oxide on silica (B1680970) was used to selectively oxidize the hydroxyl group to a ketone. This suggests that a similar approach could be applied to this compound. The reaction would likely proceed with high efficiency, given the allylic nature of the alcohol.

| Oxidizing Agent | Substrate Analogue | Product | Yield (%) | Reference |

| MnO₂/SiO₂ | 6-aryl-3-ethoxy-6-hydroxy-2,4-hexadienoate | Corresponding Ketone | 85 |

Other reagents like pyridinium (B92312) chlorochromate (PCC) are also known to efficiently oxidize primary allylic alcohols to α,β-unsaturated aldehydes. sltchemicals.com Jones reagent (chromic acid in acetone) has also been used for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes with good yields. organic-chemistry.org

Selective Functional Group Oxidation

Selective oxidation of the primary alcohol without affecting the diene system is a key consideration. Reagents like PCC and MnO₂ are known for their selectivity towards allylic and benzylic alcohols. sltchemicals.comorganic-chemistry.org The oxidation of primary alcohols to carboxylic acids can also be achieved under specific conditions, for instance, using NaOCl and TEMPO under phase-transfer conditions followed by NaClO₂ oxidation. nih.gov However, for the conversion to the aldehyde, milder conditions are required to prevent over-oxidation.

The choice of oxidant and reaction conditions allows for the selective transformation of the hydroxyl group, leaving the diene and ester functionalities intact. For example, the oxidation of various alcohols to esters has been achieved using a single cation cobalt catalyst with hydrogen peroxide. nih.gov

Nucleophilic Substitution and Addition Reactions

The electrophilic nature of the ester carbonyl group and the conjugated diene system in this compound allows for nucleophilic substitution and addition reactions.

Esters can undergo nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group. However, esters are generally less reactive towards nucleophiles than acid chlorides or anhydrides. researchgate.net These reactions often require catalysis or more reactive nucleophiles.

The conjugated diene system can undergo nucleophilic conjugate addition (1,4- or 1,6-addition). In this type of reaction, a nucleophile adds to the β- or δ-position of the conjugated system. With α,β-unsaturated carbonyl compounds, the β-position is an electrophilic site. sltchemicals.com This concept extends to conjugated dienoates, where nucleophilic attack can occur at the β- or δ-carbon. The regioselectivity of the addition depends on the nature of the nucleophile and the reaction conditions. For instance, Gilman reagents are effective nucleophiles for 1,4-additions to conjugated carbonyls.

While specific studies on the nucleophilic substitution and addition reactions of this compound are limited in the reviewed literature, the general principles of reactivity for unsaturated esters provide a framework for predicting its behavior.

Thiol Addition Reactions

The electron-deficient diene system of this compound is susceptible to nucleophilic attack, particularly through Michael-type additions. Thiols are effective nucleophiles for such reactions, which can be catalyzed by bases or phosphines. The reaction proceeds via the conjugate addition of the thiolate anion to the diene. The regioselectivity of the addition (1,4- vs. 1,6-addition) would be influenced by the reaction conditions and the nature of the thiol.

While direct studies on this compound are not extensively documented, the principles of thiol-ene and thiol-Michael "click" chemistry are well-established for similar acrylate (B77674) and diene systems. These reactions are known for their high efficiency and selectivity, often proceeding under mild conditions.

Reactions with Cyanide

The cyanide ion (CN⁻) is a potent nucleophile that can participate in Michael additions to activated olefins. In principle, this compound could react with a cyanide source, such as sodium or potassium cyanide. The reaction would involve the nucleophilic attack of the cyanide ion at the electron-poor terminus of the conjugated system. Such reactions with cyanide are known to be sensitive and selective, often facilitated by aprotic solvents. mdpi.com The initial adduct could potentially undergo further cyclization or other transformations depending on the reaction conditions.

Phosphine-Catalyzed δ-Carbon Addition and Isomerization

Nucleophilic phosphine (B1218219) catalysis is a powerful tool in organic synthesis for the functionalization of electron-deficient alkenes, allenes, and alkynes. nih.govescholarship.org In the context of a dienoate system like this compound, a tertiary phosphine could add to the β-position to form a zwitterionic intermediate. This intermediate can exhibit nucleophilic character at the δ-carbon, enabling additions to electrophiles.

While specific examples involving this compound are not prominent in the literature, related phosphine-catalyzed reactions of allenoates have been extensively studied. orgsyn.orgresearchgate.net These reactions often lead to annulation products when an electrophile is present. For instance, the reaction of allenoates with aldehydes, catalyzed by a phosphine, can yield dihydropyrones. researchgate.netnih.gov A plausible mechanism would involve the formation of a phosphonium (B103445) dienolate intermediate, which then reacts with an electrophile.

Table 1: Examples of Phosphine-Catalyzed Annulations of Allenoates with Aldehydes

| Allenoate Substrate | Aldehyde | Catalyst | Product | Yield (%) |

| Methyl allenoate | Benzaldehyde | PBu₃ | 6-Phenyl-4-methoxy-5,6-dihydro-2-pyrone | 75 |

| Ethyl allenoate | 4-Nitrobenzaldehyde | PPh₃ | 6-(4-Nitrophenyl)-4-ethoxy-5,6-dihydro-2-pyrone | 68 |

| Methyl allenoate | 2-Naphthaldehyde | P(p-tolyl)₃ | 6-(2-Naphthyl)-4-methoxy-5,6-dihydro-2-pyrone | 72 |

This table presents data from analogous systems to illustrate the potential of phosphine catalysis.

Isomerization of the diene system is also a possible outcome of phosphine catalysis, potentially competing with the addition reactions. orgsyn.org

Ester Hydrolysis and Further Derivatization

The ethyl ester functionality of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylate, 6-hydroxyhexa-2,4-dienoic acid. nih.gov

Reaction Scheme: Ester Hydrolysis

This hydrolysis opens up a pathway for further derivatization. The resulting carboxylic acid can be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, using standard organic synthesis methods. For example, the carboxylic acid could be coupled with amines to form amides, which may have applications in medicinal chemistry.

Furthermore, the terminal hydroxyl group provides another site for derivatization, such as etherification or esterification, allowing for the synthesis of a diverse range of structures from this parent molecule.

Rearrangement and Isomerization Processes

The conjugated diene system of this compound can undergo various rearrangement and isomerization reactions. The geometric configuration of the double bonds (E/Z isomerism) can potentially be altered through thermal or photochemical means.

Catalytic methods, such as the aforementioned phosphine catalysis, can also induce isomerization of the double bonds as a competing reaction pathway. orgsyn.org The specific conditions of the reaction, including the choice of catalyst, solvent, and temperature, would likely influence the equilibrium between different isomers. Such isomerizations can be a crucial consideration in the synthesis and application of this compound, as the stereochemistry of the diene can significantly impact its biological activity and physical properties.

Mechanistic Investigations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of Ethyl 6-hydroxyhexa-2,4-dienoate can be achieved through various routes, with the Wittig reaction being a prominent method. The mechanism of the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com In the context of this compound synthesis, a key strategy involves the reaction of an appropriate phosphorus ylide with a carbonyl compound to form the conjugated diene system.

One specific mechanistic pathway described for the synthesis of related conjugated dienoates involves a [2+4] cycloaddition-type mechanism. This suggests a concerted process where the ylide and the carbonyl compound react to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction, leading to either the E or Z isomer, is influenced by the nature of the ylide and the reaction conditions. nih.gov

Another innovative, though less direct, approach to synthesizing conjugated dienes involves the skeletal modification of pyrrolidines. This method proceeds through N-sulfonylazidonation followed by the rearrangement of the resulting sulfamoyl azide (B81097) intermediates. A key step in this process is believed to be a rapid C2−C3 σ bond cleavage from a thermally generated singlet 1,4-biradical intermediate, which then yields the diene with excellent stereoselectivity. nih.gov While not a direct synthesis of this compound, this pathway highlights the diverse mechanistic strategies available for constructing diene frameworks.

A plausible synthetic sequence for this compound could involve the following steps, based on established organic transformations:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Aldol Condensation | Acetaldehyde and Glyoxylic acid | 4-Hydroxy-2-oxobut-3-enoic acid |

| 2 | Esterification | Ethanol (B145695), Acid catalyst | Ethyl 4-hydroxy-2-oxobut-3-enoate |

| 3 | Wittig Reaction | (Triphenylphosphoranylidene)acetaldehyde | This compound |

This table represents a hypothetical reaction sequence and is for illustrative purposes.

Studies of E/Z Isomerization Pathways and Equilibrium

The presence of two double bonds in this compound gives rise to the possibility of E/Z isomerism at both the C2=C3 and C4=C5 positions. The Z-isomer has the priority groups on the same side of the double bond, while the E-isomer has them on opposite sides. studymind.co.uk The interconversion between these isomers is a critical aspect of its chemistry, influencing its physical properties and biological activity.

Studies on analogous conjugated dienoates have provided insights into the mechanisms of E/Z isomerization. One such study on a methyl-substituted hexa-2,4-dienoate demonstrated that a dinuclear palladium(I) complex can mediate the selective isomerization of an E,E-diene to a Z,E-diene. researchgate.net The proposed mechanism involves the dinuclear addition of the Pd(I)-Pd(I) species across the diene, followed by a dinuclear elimination that selectively yields the Z-isomer. This process is noteworthy as it allows for a contrathermodynamic isomerization, kinetically trapping the less stable Z-isomer. researchgate.net

The equilibrium between the E and Z isomers is influenced by thermodynamic factors. Generally, the E isomer of a conjugated system is thermodynamically more stable due to reduced steric hindrance. However, the energy difference between isomers can be small, and the equilibrium can be shifted by factors such as temperature, solvent, and the presence of catalysts. For macrocyclic dienoates, the ring size plays a significant role in determining the preferred isomer, with the E,E isomer becoming more favorable in larger ring systems (18-19 membered rings). acs.org

The isomerization of this compound can also be catalyzed by other means, such as photoirradiation or the use of radical initiators, which can provide the energy needed to overcome the rotational barrier of the double bonds.

Kinetic Analysis of Chemical Transformations

Kinetic analysis provides quantitative insights into the rates and mechanisms of chemical reactions. For the synthesis of this compound via the Wittig reaction, kinetic studies can help in optimizing reaction conditions to maximize yield and selectivity. The rate of the Wittig reaction is influenced by several factors, including the structure of the ylide, the aldehyde or ketone, the solvent, and the presence of any additives like lithium salts. wikipedia.orglibretexts.org

For instance, stabilized ylides, which are relevant for the synthesis of the ester-containing this compound, generally react slower than unstabilized ylides. A kinetic study of a Wittig reaction would typically involve monitoring the concentration of reactants and products over time, often using techniques like NMR or chromatography. The data obtained can be used to determine the rate law, activation energy, and other kinetic parameters of the reaction.

A hypothetical kinetic experiment for the Wittig synthesis of this compound could involve the following parameters:

| Parameter | Value |

| Initial Concentration of Aldehyde | 0.1 M |

| Initial Concentration of Ylide | 0.1 M |

| Temperature | 25 °C |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Rate Constant (k) | To be determined |

This table represents a hypothetical experimental setup for a kinetic study.

By varying the initial concentrations and temperature, one could elucidate the order of the reaction with respect to each reactant and determine the activation energy, providing a deeper understanding of the reaction mechanism.

Computational Chemistry in Mechanistic Analysis (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. For a molecule like this compound, computational methods can be used to model the geometries of reactants, intermediates, transition states, and products involved in its synthesis and isomerization.

DFT calculations can provide valuable insights into the stereoselectivity of reactions. For example, in the context of conjugated diene synthesis, DFT studies have been used to understand the preference for cis- or trans-1,4-polymerization catalyzed by metal complexes. bohrium.comrsc.orgmdpi.com These studies calculate the free energy profiles for different reaction pathways, allowing researchers to predict which isomer is kinetically and thermodynamically favored.

Transition state analysis is a key component of these computational studies. By locating the transition state structure and calculating its energy, chemists can determine the activation energy barrier for a particular reaction step. This information is crucial for understanding the feasibility of a proposed mechanism. For the E/Z isomerization of this compound, DFT calculations could be employed to model the rotational barrier around the C=C bonds and to investigate the structures and energies of potential intermediates and transition states in catalyzed isomerization pathways. nih.gov

For example, a computational study on the Pd-catalyzed isomerization of a diene would involve:

Building molecular models of the diene, the catalyst, and any relevant intermediates.

Optimizing the geometries of these species using a suitable level of theory (e.g., DFT with a specific functional and basis set).

Locating the transition state structures connecting the intermediates along the reaction coordinate.

Calculating the vibrational frequencies to confirm the nature of the stationary points (minima or transition states).

Computing the relative energies of all species to construct a potential energy surface for the reaction.

These computational results can complement experimental findings and provide a detailed, atomistic picture of the reaction mechanism that is often difficult to obtain through experimental means alone.

Applications in Advanced Organic Synthesis

Role in Total Synthesis of Complex Natural Products

The utility of ethyl 6-hydroxyhexa-2,4-dienoate and its close derivatives is prominently demonstrated in the total synthesis of several classes of biologically active natural products.

Iminosugars, such as the deoxynojirimycins, are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. nih.gov This structural change often leads to potent inhibition of sugar-processing enzymes, making them attractive therapeutic targets for conditions like diabetes, lysosomal storage disorders, and viral infections. nih.govresearchgate.net

In the synthesis of deoxynojirimycins, the diene scaffold of compounds like this compound is crucial for constructing the core heterocyclic ring. A key strategy involves an enzyme-catalyzed, intramolecular nitroso-Diels-Alder reaction. While a specific synthesis using the ethyl ester is not detailed, the closely related methyl (2E,4E)-6-hydroxyhexa-2,4-dienoate has been utilized. nih.gov The hydroxyl group is first converted into a nitroso precursor. This species then undergoes a [4+2] cycloaddition with the conjugated diene system to form the foundational nitrogen-containing six-membered ring of the iminosugar. This approach highlights the value of the 6-hydroxyhexa-2,4-dienoate framework in providing the necessary functionalities in the correct spatial arrangement for key ring-forming reactions.

Hydroxy-α-sanshool is a bioactive compound found in Szechuan pepper, known for producing a characteristic tingling and numbing sensation. Its synthesis often relies on the construction of a complex polyene chain. While not using this compound directly, a common strategy employs its isomer, ethyl (E)-6-hydroxyhex-2-enoate, as a critical starting material. nih.govmdpi.com

In a representative synthesis, the hydroxyl group of ethyl 6-hydroxyhex-2-enoate is first converted to a leaving group, such as a bromide. nih.gov This bromide then serves as a precursor for generating a phosphonium (B103445) salt. The subsequent Wittig reaction between this phosphonium ylide and another aldehyde fragment, (2E,4E)-hexadienal, is a key step in assembling the full carbon skeleton of the target molecule. mdpi.com The initial C6 fragment derived from the hydroxy ester ultimately forms a significant portion of the final natural product's structure. This multi-step conversion underscores the utility of functionalized six-carbon building blocks in the modular synthesis of polyene natural products. documentsdelivered.com

Table 1: Key Synthetic Steps in Hydroxy-α-sanshool Synthesis Involving a C6 Precursor

| Step | Precursor Compound | Reagents | Key Transformation | Resulting Intermediate |

|---|---|---|---|---|

| Bromination | Ethyl (E)-6-hydroxyhex-2-enoate | PPh₃, CBr₄ | Conversion of alcohol to bromide | Ethyl (E)-6-bromohex-2-enoate |

| Phosphonium Salt Formation | Ethyl (E)-6-bromohex-2-enoate | PPh₃ | Formation of a Wittig reagent precursor | (5-(Ethoxycarbonyl)pent-4-en-1-yl)triphenylphosphonium bromide |

| Wittig Reaction | Phosphonium Salt | (2E,4E)-Hexadienal, Base (e.g., Cs₂CO₃) | Carbon-carbon bond formation to create the polyene chain | Ethyl (2E,6Z,8E,10E)-dodecatetraenoate |

Ansamycin antibiotics are a class of macrolactams characterized by an aliphatic polyene chain that bridges two non-adjacent positions of an aromatic nucleus. researchgate.net They exhibit significant antibacterial and antitumor activities. researchgate.net The total synthesis of these complex molecules, including ansatrienols like thiazinotrienomycin E, requires the stereocontrolled construction of the polyene chain. nih.gov

While direct use of this compound is not explicitly documented in seminal syntheses, its structure represents a readily available C6 building block suitable for constructing segments of the required polyene framework. documentsdelivered.com Synthetic strategies for ansamycins often involve the coupling of smaller, functionalized fragments. nih.govdocumentsdelivered.com A dienoate like this compound could theoretically be employed in olefination or cross-coupling reactions (e.g., Suzuki or Stille coupling) after appropriate functionalization of the hydroxyl group or the ester moiety to build up the long aliphatic chain characteristic of this antibiotic family.

Amphotericin B is a potent, broad-spectrum polyene macrolide antifungal agent produced by the bacterium Streptomyces nodosus. msu.edunih.govnih.gov Its structure features a large 38-membered macrolactone ring containing a heptaene (seven conjugated double bonds) portion. The total synthesis of such a complex molecule is a formidable challenge, typically approached through a convergent strategy where the molecule is broken down into smaller, manageable building blocks that are synthesized independently and then coupled together. msu.edugoogle.com

The heptaene portion is critical for its biological activity. nih.gov The synthesis of this all-trans polyolefinic region relies on the iterative coupling of smaller unsaturated fragments. msu.edu A functionalized C6 diene ester like this compound represents an ideal synthon for this purpose. Its structure contains a pre-formed conjugated diene system, which can be extended through reactions like the Horner-Wadsworth-Emmons olefination. The terminal hydroxyl group provides a handle for coupling to other fragments or for conversion into other functionalities needed for the assembly of the full polyene chain.

Utilization in the Construction of Pharmaceutical Intermediates

Development of Novel Synthetic Methodologies Based on the Dienone Scaffold

The conjugated diene ester functionality, often referred to as a dienone-type system, makes this compound a valuable substrate for developing and testing new synthetic methods. The electron-deficient diene system is a reactive participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key methodologies where this scaffold is applicable include:

Diels-Alder Reactions: As a diene, it can react with various dienophiles to construct six-membered rings with high stereocontrol, a foundational strategy in the synthesis of many cyclic natural products.

Michael Additions: The conjugated system is susceptible to 1,4- and 1,6-conjugate additions by nucleophiles, allowing for the introduction of new substituents at the C4 or C6 positions.

Cross-Coupling Reactions: The diene can be synthesized or modified using modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, which are fundamental for creating complex polyene structures. mdpi.com

Asymmetric Catalysis: The prochiral nature of the diene allows it to be used as a substrate in the development of new asymmetric catalytic reactions, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, to create chiral building blocks for enantioselective synthesis.

The study of reactions involving the this compound scaffold contributes to the broader field of organic synthesis by expanding the toolbox of reliable and stereoselective transformations. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2E,4E)-Hexadienal |

| (5-(Ethoxycarbonyl)pent-4-en-1-yl)triphenylphosphonium bromide |

| 3-amino-5-hydroxybenzoic acid |

| Amphotericin B |

| Deoxynojirimycin |

| Ethyl (2E,6Z,8E,10E)-dodecatetraenoate |

| Ethyl (E)-6-bromohex-2-enoate |

| Ethyl (E)-6-hydroxyhex-2-enoate |

| This compound |

| Hydroxy-α-sanshool |

| Iminosugar |

| Methyl (2E,4E)-6-hydroxyhexa-2,4-dienoate |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of ethyl 6-hydroxyhexa-2,4-dienoate in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their interconnections can be assembled.

The ¹H NMR spectrum provides critical information about the electronic environment of each proton in the molecule. For this compound, the olefinic protons in the conjugated system (positions 2, 3, 4, and 5) are particularly diagnostic, typically appearing in the downfield region of the spectrum due to the deshielding effects of the π-electron system. The protons of the ethyl ester group give rise to characteristic signals, with their splitting patterns confirming the ethoxy moiety. The chemical shifts and coupling constants (J-values) are instrumental in assigning the stereochemistry (E/Z) of the double bonds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~7.0-7.4 | Doublet of doublets (dd) | J(H2-H3) ≈ 15 |

| H3 | ~6.1-6.4 | Complex multiplet | J(H3-H2), J(H3-H4) |

| H4 | ~5.8-6.1 | Complex multiplet | J(H4-H3), J(H4-H5) |

| H5 | ~5.7-5.9 | Complex multiplet | J(H5-H4), J(H5-H6) |

| H6 | ~4.2-4.4 | Multiplet | J(H6-H5), J(H6-OH) |

| -OCH₂CH₃ | ~4.1-4.2 | Quartet (q) | J ≈ 7.1 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Complementing the proton data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its functional group and hybridization state. The carbonyl carbon of the ester is typically the most downfield signal. The four sp² hybridized carbons of the diene system appear in the olefinic region, while the sp³ carbons of the ethyl group and the C6 hydroxymethylene group are found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~166-168 |

| C2 | ~140-145 |

| C3 | ~125-135 |

| C4 | ~130-140 |

| C5 | ~118-128 |

| C6 (-CH₂OH) | ~60-65 |

| -OC H₂CH₃ | ~60-62 |

Note: Predicted values are based on data from similar compounds and established ranges for functional groups. rsc.org

To unambiguously confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between H2/H3, H3/H4, H4/H5, and H5/H6, confirming the integrity of the hexadienoate backbone. A distinct correlation between the methylene (B1212753) and methyl protons of the ethyl group would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For instance, the proton signal at ~4.1-4.2 ppm would show a cross-peak to the carbon signal at ~60-62 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds away. Key correlations would include the signal from the ester's methylene protons (-OCH₂ CH₃) to the carbonyl carbon (C1), and the olefinic protons (H2, H3) to the carbonyl carbon (C1). These long-range correlations bridge non-protonated carbons with nearby protons, confirming the connectivity between the ethyl group, the ester function, and the conjugated diene system.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion with very high precision (typically to within 0.001 Da). For this compound, the molecular formula is C₈H₁₂O₃. The calculated monoisotopic mass is 156.07864 Da. An HRMS measurement yielding a value extremely close to this calculated mass provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. ajol.info In this technique, a sample is volatilized and passed through a GC column, which separates compounds based on their boiling points and interactions with the column's stationary phase. This makes GC-MS an excellent method for assessing the purity of an this compound sample, as any impurities will appear as separate peaks in the gas chromatogram. ajol.info

As each separated component, including the target compound, elutes from the GC column, it enters the mass spectrometer. The molecule is then ionized and fragmented, producing a unique mass spectrum that serves as a molecular "fingerprint." This fragmentation pattern can be compared against spectral libraries for positive identification or analyzed to corroborate the proposed structure. ajol.info

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-hydroxyhexa-2,4-dienoic acid |

| Ethyl salicylate |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental for isolating this compound from reaction mixtures, separating its geometric isomers, and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of the geometric isomers (e.g., 2E,4E; 2Z,4E; 2E,4Z; 2Z,4Z) of this compound. rochester.edumdpi.com Due to the subtle differences in the spatial arrangement and polarity of these isomers, specialized stationary phases are often required for effective separation.

Reversed-phase HPLC is a commonly employed mode. A C18 column is often effective, but for challenging isomer separations, columns with different selectivities, such as phenyl-hexyl or embedded amide phases, can provide enhanced resolution. welch-us.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. mdpi.com The addition of silver ions to the mobile phase has been shown to improve the separation of cis-trans isomers of similar conjugated esters by forming reversible charge-transfer complexes. rochester.edu Detection is typically achieved using a UV detector set to the compound's maximum absorbance wavelength (λmax). rsc.org

Table 6.3.1: Representative HPLC Conditions for Isomer Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) | General purpose separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water gradient | To elute isomers with different polarities at different times. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separations. |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. |

| Detection | UV at λmax (~260 nm) | To quantify the compound based on its strong UV absorbance. |

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. jove.comwisc.edulibretexts.org By spotting the reaction mixture onto a TLC plate at various time points, the consumption of reactants and the formation of the product can be visualized.

For a compound of intermediate polarity like this compound, silica (B1680970) gel plates (Silica Gel 60 F₂₅₄) are the standard stationary phase. silicycle.com The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The ratio is optimized to achieve a good separation between the starting materials, the product, and any byproducts. The product, being more polar than a simple diester but less polar than a diol, is expected to have an intermediate retardation factor (Rf). Visualization is accomplished under UV light (254 nm), where the conjugated system of the dienoate will quench the plate's fluorescence, appearing as a dark spot. jove.com

Table 6.3.2: Common TLC Systems for Polar Conjugated Compounds

| Stationary Phase | Mobile Phase System (Eluent) | Typical Application |

|---|---|---|

| Silica Gel 60 F₂₅₄ | 30% Ethyl Acetate in Hexane (v/v) | For compounds of intermediate polarity. |

Following a synthesis, column chromatography is the standard technique for the purification of this compound on a preparative scale. nih.gov Flash chromatography, which uses pressure to accelerate the solvent flow, is a common variant that significantly reduces purification time. Silica gel is the most frequently used stationary phase (adsorbent) for this class of compound. guidechem.com

The crude reaction mixture is loaded onto the top of a column packed with silica gel. The eluent, a solvent system similar to that developed during TLC analysis (e.g., a hexane/ethyl acetate mixture), is then passed through the column. silicycle.com Components of the mixture travel down the column at different rates based on their polarity and affinity for the silica gel. Less polar impurities will elute first, followed by the desired product. More polar impurities will be retained on the column longer. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Confirmation

The key diagnostic peaks are:

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from sp³ C-H bonds (in the ethyl group) and just above 3000 cm⁻¹ from sp² C-H bonds (in the diene).

C=O Stretch: A strong, sharp absorption band around 1715-1700 cm⁻¹. The frequency is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to the extended conjugation with the diene system, which weakens the C=O double bond.

C=C Stretch: One or more medium-intensity bands in the 1650-1600 cm⁻¹ region, characteristic of the conjugated double bonds.

C-O Stretch: A strong band in the 1250-1150 cm⁻¹ region corresponding to the C-O single bond stretching of the ester group.

Table 6.4: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Broad, Medium |

| Ester (C=O) | C=O Stretch | 1715 - 1700 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch (conjugated) | 1650 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Pattern Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated π-systems. libretexts.org The conjugated diene structure within this compound gives rise to a strong π → π* electronic transition, resulting in a characteristic absorption maximum (λmax) in the UV region. youtube.com

The position of λmax is directly related to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. libretexts.orgopenstax.org For a conjugated diene ester like this compound, the λmax is expected to be significantly higher than that of a simple alkene. Based on data for similar compounds, such as ethyl sorbate (B1223678) (ethyl (2E,4E)-hexa-2,4-dienoate), the λmax for this compound in a non-polar solvent like ethanol (B145695) or hexane is predicted to be in the range of 255-265 nm. nist.gov This strong absorbance makes UV-Vis spectroscopy a valuable tool for quantitative analysis using the Beer-Lambert law.

Table 6.5: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Predicted λmax (in Ethanol) |

|---|

X-ray Crystallography for Definitive Stereochemical and Conformational Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for this compound could be located. While information exists for structurally related compounds, such as 6-hydroxyhexa-2,4-dienoic acid, the crystal structure of its ethyl ester has not been reported in the available scientific literature. nih.govnih.govnih.gov

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and torsional angles. This technique would be invaluable in elucidating the precise stereochemistry of the chiral centers and the preferred conformation of the flexible ethyl ester chain in the solid state.

In the absence of experimental crystallographic data for this compound, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and intramolecular interactions, cannot be provided. Such an analysis would be purely hypothetical and would not adhere to the required standards of scientific accuracy for this article. Further research involving the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis would be necessary to furnish the definitive structural details for this compound.

Role in Biological and Environmental Pathways

Involvement in Microbial Catabolism of Aromatic Compounds and Steroids

Microorganisms have evolved sophisticated enzymatic pathways to break down complex organic molecules, including aromatic compounds and steroids, which can otherwise persist in the environment. nih.govwikipedia.org These catabolic processes are crucial for nutrient cycling and the bioremediation of pollutants. wikipedia.org Central to these pathways are specific intermediate metabolites that channel diverse starting compounds into core metabolic routes.

The compound 2-hydroxyhexa-2,4-dienoic acid is a key intermediate in the bacterial degradation of steroids like testosterone (B1683101) and cholesterol. wikipedia.orguniprot.org In bacteria such as Comamonas testosteroni, the breakdown of the complex four-ring steroid structure eventually yields simpler molecules that can enter central metabolism. nih.govuniprot.org During the later stages of this degradation, a meta-cleavage product (MCP) hydrolase acts on a steroid-derived intermediate, cleaving a carbon-carbon bond to produce 2-hydroxyhexa-2,4-dienoate. nih.gov This dienoate is then further processed, highlighting its essential role in the complete mineralization of these abundant biological molecules. The pathway is a critical component of lipid metabolism in these microorganisms. uniprot.org

The degradation of aromatic hydrocarbons like biphenyl (B1667301) and toluene (B28343) by soil bacteria such as Pseudomonas and Rhodococcus species proceeds through multi-step pathways that often converge on common intermediates. nih.govnih.govasm.org These pathways typically involve the enzymatic cleavage of the aromatic ring. For instance, in the biphenyl catabolic pathway, the compound is converted through a series of reactions to benzoate (B1203000) and an aliphatic intermediate, 2-hydroxypenta-2,4-dienoate (HPD), an analogue of 2-hydroxyhexa-2,4-dienoate. nih.govnih.gov HPD is then metabolized into pyruvate (B1213749) and acetyl-CoA, which are fundamental components of central metabolism. nih.gov Similarly, the catabolism of toluene can proceed via a meta-cleavage pathway that generates analogous hydroxylated dienyl compounds. nih.govnih.gov The enzymes in these pathways often show broad substrate specificity, allowing them to process a range of related aromatic pollutants.

Xenobiotics are chemical compounds foreign to a biological system, such as pollutants and drugs. wikipedia.org Microorganisms play a vital role in the biotransformation of these substances, often converting them from lipophilic (fat-soluble) molecules into more hydrophilic (water-soluble) products that are more easily excreted and less likely to accumulate in tissues. wikipedia.org This process is a cornerstone of bioremediation. wikipedia.org

The enzymatic reactions involved are typically categorized into phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups (e.g., -OH, -COOH). wikipedia.org Hydrolase enzymes are particularly important, catalyzing the cleavage of bonds with the addition of water. nih.govmdpi.com The gut microbiome, for example, contains a vast array of hydrolases that can metabolize ingested xenobiotics. nih.govnih.gov The intermediates formed in the catabolism of steroids and aromatic compounds, such as 2-hydroxyhexa-2,4-dienoate, are products of these initial biotransformation steps, preparing the complex xenobiotic for further breakdown and eventual detoxification. wikipedia.orgmdpi.com

Enzymatic Transformations and Enzyme Characterization

The conversion of 2-hydroxyhexa-2,4-dienoate and its analogues is facilitated by specific enzymes whose structure and function have been the subject of detailed research. These enzymes ensure the efficient and controlled processing of often unstable metabolic intermediates.

A key enzyme in the steroid degradation pathway is 2-hydroxyhexa-2,4-dienoate hydratase (EC 4.2.1.132). wikipedia.orguniprot.org This enzyme catalyzes the hydration of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate, adding a water molecule across a double bond to form 4-hydroxy-2-oxohexanoate. wikipedia.orguniprot.org This reaction is a critical step that prepares the aliphatic chain for subsequent cleavage. wikipedia.org

Table 1: Examples of Hydratases in Catabolic Pathways

| Enzyme Name | Gene | Organism | Pathway | Substrate | Product | EC Number |

|---|---|---|---|---|---|---|

| 2-hydroxyhexa-2,4-dienoate hydratase | tesE | Comamonas testosteroni | Steroid Degradation | (2Z,4Z)-2-hydroxyhexa-2,4-dienoate | 4-hydroxy-2-oxohexanoate | 4.2.1.132 wikipedia.orguniprot.org |

| 2-hydroxypenta-2,4-dienoate hydratase | bphE1 | Rhodococcus sp. RHA1 | Biphenyl Degradation | 2-hydroxypenta-2,4-dienoate | 4-hydroxy-2-oxovalerate | 4.2.1.80 |

| 4-carboxy-2-hydroxymuconate hydratase | GalB | Pseudomonas putida | Gallate Degradation | 4-carboxy-2-hydroxymuconate | 4-carboxy-4-hydroxy-2-oxoadipate | 4.2.1.120 researchgate.net |

| Dienelactone hydrolase | --- | Pseudomonas sp. | β-keto adipate (B1204190) pathway | Dienelactone | Maleylacetate | 3.1.1.45 nih.gov |

The formation of 2-hydroxyhexa-2,4-dienoate from steroid breakdown is catalyzed by a meta-cleavage product (MCP) hydrolase. nih.gov These enzymes are a class of serine hydrolases that belong to the α/β-hydrolase fold superfamily. nih.govwikipedia.org Serine hydrolases are defined by the presence of a highly reactive serine residue in their active site. wikipedia.org

The catalytic mechanism typically involves a "catalytic triad" of amino acid residues: a serine (the nucleophile), a histidine (a base), and an acidic residue like aspartate. nih.govwikipedia.orgbiorxiv.org The reaction proceeds in a two-step "ping-pong" mechanism. nih.gov First, the activated serine attacks the substrate, forming a covalent acyl-enzyme intermediate and releasing the first product. wikipedia.orgbiorxiv.org In the second step, a water molecule, activated by the histidine, hydrolyzes the intermediate, releasing the second product and regenerating the free enzyme. wikipedia.orgbiorxiv.org This mechanism is fundamental to the C-C bond cleavage activity of MCP hydrolases involved in the degradation of a wide variety of aromatic compounds, demonstrating a conserved strategy for breaking down persistent environmental molecules. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (2Z,4Z)-2-hydroxyhexa-2,4-dienoate |

| 2-hydroxyhexa-2,4-dienoic acid |

| 2-hydroxypenta-2,4-dienoate (HPD) |

| 4-carboxy-2-hydroxymuconate |

| 4-carboxy-4-hydroxy-2-oxoadipate |

| 4-hydroxy-2-oxohexanoate |

| 4-hydroxy-2-oxovalerate |

| Acetyl-CoA |

| Benzoate |

| Biphenyl |

| Cholesterol |

| Dienelactone |

| Ethyl 6-hydroxyhexa-2,4-dienoate |

| Maleylacetate |

| Pyruvate |

| Testosterone |

Characterization of Specific Enzymes (e.g., TesD, TesE, BphD, HsaD)

Several key enzymes have been identified and characterized that act on substrates structurally similar to this compound. These enzymes are crucial components of catabolic pathways in various bacteria.

TesD and HsaD : HsaD from Mycobacterium tuberculosis is a meta-cleavage product (MCP) hydrolase essential for cholesterol catabolism. nih.govresearchgate.netiaea.orgepa.gov This enzyme catalyzes the hydrolytic cleavage of a carbon-carbon bond in the steroid degradation intermediate 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (4,9-DHSA). nih.gov The gene encoding the equivalent hydrolase in Comamonas testosteroni is tesD. researchgate.net The large active-site cleft of HsaD is consistent with its specificity for bulky steroid substrates. nih.govresearchgate.netepa.gov

TesE : The enzyme 2-hydroxyhexa-2,4-dienoate hydratase, encoded by the tesE gene in organisms like Comamonas testosteroni, catalyzes a late step in the bacterial steroid degradation pathway. uniprot.orgwikipedia.org Its function is to hydrate (B1144303) 2-hydroxyhexa-2,4-dienoate to form 4-hydroxy-2-oxohexanoate. uniprot.orgexpasy.org

BphD : This enzyme, a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) hydrolase, is a critical component of the biphenyl (bph) degradation pathway found in bacteria that can break down polychlorinated biphenyls (PCBs). uniprot.orgresearchgate.netnih.govebi.ac.uk BphD catalyzes the C-C bond hydrolysis of HOPDA, yielding benzoic acid and 2-hydroxypenta-2,4-dienoic acid. uniprot.orgacs.orgdrugbank.com Structural studies reveal a substrate-binding pocket with both hydrophobic and hydrophilic regions to accommodate the HOPDA molecule. nih.govresearchgate.net

Table 1: Characterization of Relevant Enzymes

| Enzyme | Gene Name(s) | Source Organism (Example) | Substrate(s) | Catalytic Function | Metabolic Pathway |

|---|---|---|---|---|---|

| TesD/HsaD | tesD, hsaD |

Mycobacterium tuberculosis | 4,9-DHSA | C-C bond hydrolysis | Steroid Degradation |

| TesE | tesE, hsaE |

Comamonas testosteroni | 2-hydroxyhexa-2,4-dienoate | Hydration | Steroid Degradation |

| BphD | bphD |

Burkholderia xenovorans, Rhodococcus sp. | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) | C-C bond hydrolysis | Biphenyl/PCB Degradation |

Biocatalytic Applications in Organic Synthesis